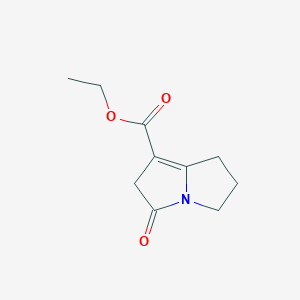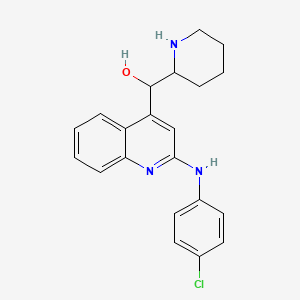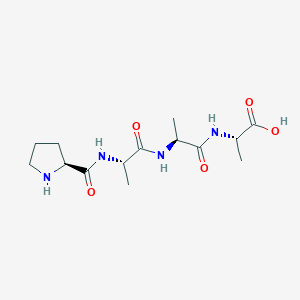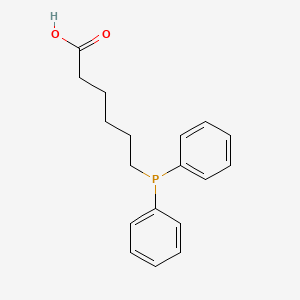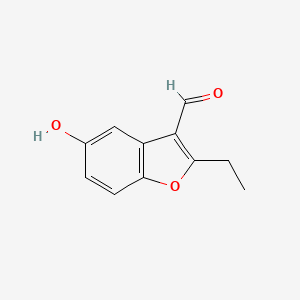![molecular formula C19H24O5 B12907541 4'-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-[1,1'-biphenyl]-4-ol CAS No. 178873-86-4](/img/structure/B12907541.png)
4'-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-[1,1'-biphenyl]-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-[1,1’-biphenyl]-4-ol is a complex organic compound characterized by its biphenyl core and multiple ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-[1,1’-biphenyl]-4-ol typically involves the reaction of 4-hydroxybiphenyl with 2-(2-(2-methoxyethoxy)ethoxy)ethyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-hydroxybiphenyl attacks the electrophilic carbon of the bromide, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4’-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-[1,1’-biphenyl]-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 4’-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-[1,1’-biphenyl]-4-one.
Reduction: Formation of a more saturated biphenyl derivative.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4’-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-[1,1’-biphenyl]-4-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its solubility and stability.
Industry: Utilized in the formulation of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 4’-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-[1,1’-biphenyl]-4-ol involves its interaction with molecular targets such as enzymes and receptors. The ethoxy groups enhance its solubility and facilitate its transport across biological membranes. The biphenyl core can interact with hydrophobic pockets in proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(2-Methoxyethoxy)ethoxy)acetic acid
- 2-(2-(2-Methoxyethoxy)ethoxy)ethylamine
- Benzoic acid, 4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]
Uniqueness
4’-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-[1,1’-biphenyl]-4-ol is unique due to its biphenyl core combined with multiple ethoxy groups, which confer distinct solubility and reactivity properties. This combination makes it versatile for various applications in research and industry, distinguishing it from other similar compounds.
Properties
CAS No. |
178873-86-4 |
|---|---|
Molecular Formula |
C19H24O5 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
4-[4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]phenol |
InChI |
InChI=1S/C19H24O5/c1-21-10-11-22-12-13-23-14-15-24-19-8-4-17(5-9-19)16-2-6-18(20)7-3-16/h2-9,20H,10-15H2,1H3 |
InChI Key |
IOYOEQRLYXRXKM-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOC1=CC=C(C=C1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



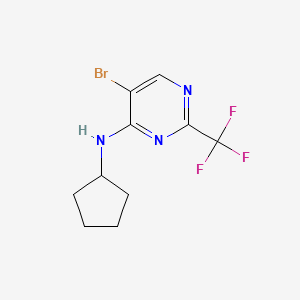

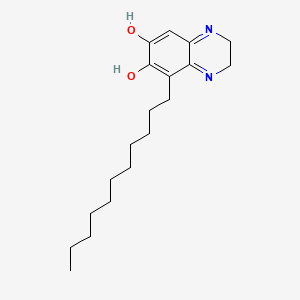
![N-[2-Methyl-3-(5-methyl-benzooxazol-2-yl)-phenyl]-3-nitro-benzamide](/img/structure/B12907502.png)
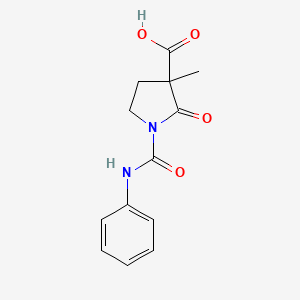
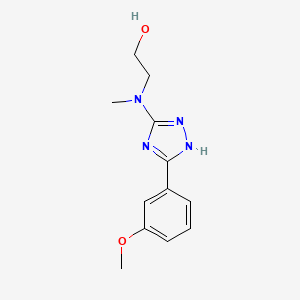
![1-Ethyl-6-methyl-3,4-dihydropyrrolo[1,2-A]pyrazine-8-carbaldehyde](/img/structure/B12907521.png)

